Rupesin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3/t9-,10+,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZYCPHXWZYMRK-YEZLWPBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@@H]3C[C@@H]([C@]2(O[C@@H](C3=C)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Rupesin E: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Rupesin E, an iridoid isolated from Valeriana jatamansi. It details its chemical structure, biological activity against glioma stem cells, and the experimental methodologies used for its characterization.

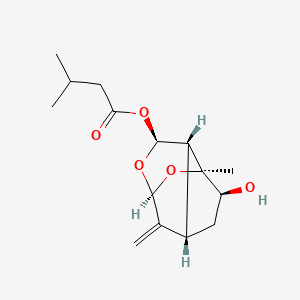

Chemical Structure of this compound

This compound is a natural compound with the molecular formula C₁₅H₂₂O₅.[1] Its structure has been elucidated through spectroscopic methods, including ¹H-NMR and ¹³C-NMR.[1]

Spectroscopic Data: [1]

-

¹H-NMR (600 MHz, CD₃COCD₃): δH 6.28 (1H, d, J=3.2 Hz, Ha−1), 5.03 (1H, s, H-3), 3.12–3.10 (1H, m, H-5), 2.08–2.00 (1H, overlap, Ha−6), 1.90–1.86 (1H, m, Hb−6), 3.85–3.80 (1H, m, H-7), 4.20 (1H, br s, OH- C-7), 2.41–2.39 (1H, m, H-9), 1.36 (3H, s, H-10), 4.87 (1H, s, Ha−11), 4.80 (1H, s, Hb−11), 2.19–2.11 (2H, m, H-2′), 2.08–2.00 (1H, overlap, H-3′), 0.92 (3H, d, J=4.5 Hz, H-4′), 0.91 (3H, d, J=4.5 Hz, H-5′).

-

¹³C-NMR (150 MHz, CD₃COCD₃): The corresponding carbon spectrum data is also available in the cited literature.[1]

The structural formula of this compound is presented in Figure 1.[2]

Biological Activity and Quantitative Data

This compound has demonstrated selective inhibitory effects against glioma stem cells (GSCs), which are associated with resistance to radiotherapy and chemotherapy in glioblastoma, a highly malignant brain tumor.[1][3] The compound has been shown to inhibit the proliferation of GSCs and induce apoptosis.[1][3]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µg/mL) at 72h |

| GSC-3# | Human Glioblastoma Stem Cell | 7.13 ± 1.41 |

| GSC-12# | Human Glioblastoma Stem Cell | 13.51 ± 1.46 |

| GSC-18# | Human Glioblastoma Stem Cell | 4.44 ± 0.22 |

| HAC (Human Astrocytes-cerebellar) | Normal Human Astrocyte | 31.69 ± 2.82 |

| Data sourced from Qi et al., 2019.[1][3] |

The data indicates that GSCs are significantly more sensitive to this compound compared to normal human astrocytes.[1][3]

Experimental Protocols

3.1. Isolation and Purification of this compound [1]

-

Initial Extraction: this compound is isolated from the roots and rhizomes of Valeriana jatamansi.

-

Chromatographic Separation: A 40.2 g fraction (E4) was subjected to column chromatography over MCI gel using a methanol/water gradient (30, 60, 70, 90, and 100%).

-

Further Purification: The resulting fractions were further purified using silica gel chromatography (petroleum ether/acetone 30:1 to 5:1) and Sephadex LH-20 (chloroform/methanol 1:1).

-

Final Isolation: The final purification was achieved by semi-preparative high-performance liquid chromatography (HPLC) on a Zorbax SB-C18 column with 20% methanol/water as the mobile phase at a flow rate of 3 ml/min. This yielded 181 mg of this compound with a purity of 98.1%.

3.2. Cell Viability MTS Assay [1]

-

Cell Culture: Human GSC lines (GSC-3#, GSC-12#, GSC-18#) and normal human HAC cells were cultured.

-

Treatment: Cells were treated with varying concentrations of this compound (1.25 to 40 µg/ml for GSCs; 2.5 to 80 µg/ml for HAC cells).

-

Incubation: The cells were incubated for 72 hours.

-

Viability Assessment: Cell viability was determined using an MTS assay to calculate the half-maximal inhibitory concentration (IC₅₀) values.

3.3. EdU Incorporation Assay for Cell Proliferation [1][3]

-

Cell Treatment: GSC-3# and GSC-18# cells were treated with 10 µg/ml of this compound for 14 and 12 hours, respectively.[1][3]

-

EdU Labeling: Cells were subjected to an EdU (5-ethynyl-2´-deoxyuridine) incorporation assay.

-

Analysis: The percentage of EdU-positive proliferative cells was determined to assess the effect of this compound on DNA synthesis. The results showed a significant decrease in proliferation in the treated cells.[1][3]

3.4. Apoptosis Assay [3]

-

Caspase-3 Activation: GSC-3# and GSC-18# cells were treated with 10 µg/ml this compound for 39 and 14 hours, respectively, to measure the activation of caspase-3, an early marker of apoptosis.[3]

-

Annexin V/PI Staining: GSC-3# cells were treated with this compound for 4 and 8 hours and then stained with Annexin V/PI.

-

Flow Cytometry: The proportion of Annexin V-positive apoptotic cells was quantified using flow cytometry.

Visualizations

The experimental data suggests that this compound exerts its antitumor activity against glioma stem cells by inhibiting DNA synthesis and inducing apoptosis, a process involving the activation of caspase-3.[1][3]

Caption: Proposed mechanism of this compound on Glioma Stem Cells.

References

An In-depth Technical Guide to the Isolation of Rupesin E from Valeriana jatamansi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Rupesin E, an iridoid with potential antitumor activity, from the roots and rhizomes of Valeriana jatamansi. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and its associated biological signaling pathway.

Introduction

Valeriana jatamansi Jones, a perennial herb from the Caprifoliaceae family, is a well-known plant in traditional medicine, particularly in Asia.[1] Its roots and rhizomes are rich in a variety of bioactive compounds, including iridoids, flavonoids, sesquiterpenoids, and lignans.[1][2][3] Among these, the iridoids, such as this compound, have garnered significant interest for their pharmacological properties. This compound, an iridoid isolated from Valeriana jatamansi, has demonstrated selective inhibitory activity against glioma stem cells (GSCs), suggesting its potential as a therapeutic agent in oncology.[4][5] This guide synthesizes the available scientific information to provide a detailed methodology for its extraction and purification.

Experimental Protocols

The isolation of this compound from Valeriana jatamansi involves a multi-step process of extraction, fractionation, and purification. The following protocol is a composite methodology based on established techniques for isolating iridoids from this plant species.

1. Plant Material Collection and Preparation

-

Collection: The roots and rhizomes of Valeriana jatamansi are the primary source for this compound isolation.[4]

-

Preparation: The collected plant material should be air-dried and then powdered to increase the surface area for efficient extraction.

2. Extraction

-

Solvent Extraction: The powdered roots and rhizomes (e.g., 32.50 kg) are extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times (e.g., 3 x 60 L, each for 28 hours) to ensure exhaustive extraction.[6]

-

Concentration: The combined ethanolic extracts are then concentrated under vacuum to yield a crude residue.[6]

3. Fractionation

-

Solvent Partitioning: The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme involves using ethyl acetate (EtOAc).[6] The EtOAc-soluble fraction has been shown to be rich in iridoids and exhibit significant biological activity.[6][7]

4. Chromatographic Purification

The EtOAc fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The fraction is first separated using silica gel column chromatography with a gradient elution system, such as petroleum ether-acetone or petroleum ether-EtOAc.[6]

-

Medium Pressure Liquid Chromatography (MPLC): Further separation of the active fractions can be achieved using MPLC with a methanol-water gradient.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is typically accomplished using preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase.[8]

-

Size-Exclusion Chromatography: Sephadex LH-20 column chromatography with methanol as the eluent can also be employed for purification.[6]

5. Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.[9][10]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[3][9]

Data Presentation

The following tables summarize the quantitative data related to the biological activity of this compound.

Table 1: Inhibitory Activity of this compound on Glioma Stem Cell (GSC) Proliferation

| Cell Line | IC₅₀ (µg/ml) |

| GSC-3# | 7.13 ± 1.41 |

| GSC-12# | 13.51 ± 1.46 |

| GSC-18# | 4.44 ± 0.22 |

Data extracted from studies on the antitumor activity of this compound.[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Valeriana jatamansi.

Caption: General workflow for the isolation of this compound.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on Glioma Stem Cells (GSCs). This compound has been shown to inhibit proliferation and induce apoptosis in GSCs.[4][5]

Caption: Proposed mechanism of this compound on GSCs.

References

- 1. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]

- 2. gbpihed.gov.in [gbpihed.gov.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemical Constituents from Rhizome of Valeriana jatamansi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridoids from Valeriana jatamansi with anti-inflammatory and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Unveiling Rupesin E: A Technical Guide on its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupesin E, a naturally occurring iridoid, has emerged as a compound of significant interest within the scientific community, particularly in the field of oncology. Isolated from the roots and rhizomes of Valeriana jatamansi, a plant with a history in traditional medicine, this compound has demonstrated potent and selective inhibitory effects against glioma stem cells (GSCs). This technical guide provides a comprehensive overview of the natural sources, abundance, experimental protocols for isolation, and the current understanding of the biological activity and signaling pathways of this compound.

Natural Source and Abundance

The primary natural source of this compound is the plant Valeriana jatamansi, a member of the Valerianaceae family. This medicinal herb is predominantly found in the southwestern regions of China.[1] The compound is specifically concentrated in the roots and rhizomes of the plant.

While precise quantitative data on the natural abundance of this compound in Valeriana jatamansi is not extensively documented in publicly available literature, the isolation protocols provide some insight into its relative abundance. A notable study details the extraction from a substantial starting quantity of 25 kg of air-dried and powdered plant material, which yielded 2.7 kg of crude extract.[1] Following extensive purification steps, the final yield of pure this compound is not explicitly stated, suggesting that it may be present in relatively low concentrations within the crude extract. Further quantitative analyses are required to establish a definitive percentage of this compound in the biomass of Valeriana jatamansi.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its selective cytotoxicity towards glioma stem cells (GSCs), which are known to be resilient to conventional cancer therapies and are implicated in tumor recurrence.

Inhibition of Glioma Stem Cell Proliferation

This compound has been shown to inhibit the proliferation of various human GSC lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

| Cell Line | IC50 (µg/mL) at 72h |

| GSC-3# | 7.13 ± 1.41[1] |

| GSC-12# | 13.51 ± 1.46[1] |

| GSC-18# | 4.44 ± 0.22[1] |

| Human Astrocytes (HAC) | 31.69 ± 2.82[1] |

Table 1: IC50 values of this compound against human glioma stem cell lines and normal human astrocytes.

The significantly higher IC50 value for normal human astrocytes indicates a selective action of this compound against cancerous cells.

Mechanism of Action

The anti-proliferative effects of this compound are attributed to two primary mechanisms: the suppression of DNA synthesis and the induction of apoptosis.

-

Suppression of DNA Synthesis: Experimental evidence demonstrates that this compound treatment leads to a significant decrease in the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into the DNA of GSCs. This indicates a direct inhibition of DNA replication, a critical process for cell proliferation.

-

Induction of Apoptosis: this compound has been observed to induce programmed cell death, or apoptosis, in glioma stem cells. This is evidenced by morphological changes such as cell shrinkage and detachment, as well as by the activation of key apoptotic markers. A significant increase in the activation of caspase-3, a crucial executioner caspase in the apoptotic pathway, has been reported in GSC lines treated with this compound.[1]

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, the available data points to the involvement of the intrinsic apoptotic pathway.

The diagram above illustrates the current understanding of this compound's mechanism of action. It enters the glioma stem cell and initiates two key events: the suppression of DNA synthesis and the induction of apoptosis. The apoptotic pathway is mediated, at least in part, by the activation of caspase-3, ultimately leading to cell death. The upstream signaling molecules that are directly targeted by this compound to initiate these downstream effects remain to be fully elucidated.

Experimental Protocols

Isolation and Purification of this compound from Valeriana jatamansi

The following protocol is a summary of the methodology described in the literature for the isolation of this compound.[1]

1. Extraction:

-

Air-dried and powdered roots and rhizomes of Valeriana jatamansi (25 kg) are extracted with 95% ethanol (3 x 37 L, 24 hours each time) at room temperature.

-

The ethanol extracts are combined and concentrated under vacuum to yield a crude extract (2.7 kg).

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

3. Chromatographic Purification:

-

The ethyl acetate fraction (340 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone.

-

Further fractionation of the resulting fractions is performed using MCI gel column chromatography with a methanol/water gradient.

-

Subsequent purification of the target fractions is carried out using repeated silica gel column chromatography with petroleum ether/acetone gradients and Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Cell Viability Assay (MTS Assay)

-

Glioma stem cells and normal human astrocytes are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound for 72 hours.

-

Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.

-

The absorbance is read at a specific wavelength, and the IC50 values are calculated.

Apoptosis Assays

-

Immunofluorescence Staining for Activated Caspase-3: GSCs are treated with this compound, fixed, and then permeabilized. The cells are incubated with a primary antibody against activated caspase-3, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, indicating the level of activated caspase-3, is visualized and quantified using fluorescence microscopy.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic and necrotic cells).

DNA Synthesis Assay (EdU Incorporation Assay)

-

GSCs are treated with this compound and then incubated with EdU.

-

The cells are fixed, permeabilized, and the incorporated EdU is detected by a click chemistry reaction with a fluorescently labeled azide.

-

The percentage of EdU-positive (proliferating) cells is determined by fluorescence microscopy or flow cytometry.

Conclusion and Future Directions

This compound, a natural iridoid from Valeriana jatamansi, presents a promising avenue for the development of novel therapeutics targeting glioma stem cells. Its selective cytotoxicity and its mechanisms of action, involving the suppression of DNA synthesis and induction of apoptosis, underscore its potential as an anti-cancer agent.

Future research should focus on several key areas:

-

Quantitative Analysis: Establishing a robust and validated analytical method to accurately quantify the abundance of this compound in Valeriana jatamansi is crucial for standardization and potential large-scale production.

-

Elucidation of Signaling Pathways: In-depth studies are needed to identify the direct molecular targets of this compound and to fully map the upstream signaling cascades that lead to the inhibition of DNA synthesis and activation of the apoptotic machinery.

-

In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies in animal models of glioblastoma are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective compounds with improved pharmacological properties.

The continued investigation of this compound holds the potential to translate a traditional medicinal plant into a modern therapeutic strategy for one of the most challenging forms of brain cancer.

References

Rupesin E: A Technical Guide on its Physicochemical Properties and Biological Activity Against Glioma Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupesin E, a naturally occurring iridoid compound isolated from Valeriana jatamansi, has emerged as a molecule of significant interest in oncology research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its biological activity, with a particular focus on its selective inhibitory effects against glioma stem cells (GSCs). The document outlines key experimental protocols for the study of this compound and presents quantitative data in a structured format to facilitate analysis and future research endeavors. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and investigational methodology.

Introduction

Glioblastoma is a highly aggressive and malignant primary brain tumor, with a notoriously poor prognosis.[1] A key factor contributing to treatment resistance and tumor recurrence is the presence of a subpopulation of cancer stem cells known as glioma stem cells (GSCs).[2][3] These cells possess self-renewal and tumorigenic capabilities, making them a critical target for novel therapeutic strategies.[2][3]

This compound is a natural compound that has demonstrated potent and selective cytotoxic activity against GSCs in preclinical studies.[2][3] Isolated from the roots and rhizomes of Valeriana jatamansi, a plant used in traditional medicine, this compound presents a promising avenue for the development of targeted anti-cancer agents.[2][3] This guide serves as a technical resource, consolidating the current knowledge on this compound to support ongoing and future research in the field of drug discovery and development.

Physicochemical Properties

This compound is characterized as a colorless oil.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₅ | [2] |

| Appearance | Colorless Oil | [2] |

| ¹H-NMR (CD₃COCD₃; 600 MHz) | ||

| δH 6.28 | (1H, d, J=3.2 Hz, Ha−1) | [2] |

| δH 5.03 | (1H, s, H-3) | [2] |

| δH 3.12–3.10 | (1H, m, H-5) | [2] |

| δH 2.08–2.00 | (1H, overlap, Ha−6) | [2] |

| δH 1.90–1.86 | (1H, m, Hb−6) | [2] |

| δH 3.85–3.80 | (1H, m, H-7) | [2] |

| δH 4.20 | (1H, br s, OH- C-7) | [2] |

| δH 2.41–2.39 | (1H, m, H-9) | [2] |

| δH 1.36 | (3H, s, H-10) | [2] |

| δH 4.87 | (1H, s, Ha−11) | [2] |

| δH 4.80 | (1H, s, Hb−11) | [2] |

| δH 2.19–2.11 | (2H, m, H-2′) | [2] |

| δH 2.08–2.00 | (1H, overlap, H-3′) | [2] |

| δH 0.92 | (3H, d, J=4.5 Hz, H-4′) | [2] |

| δH 0.91 | (3H, d, J=4.5 Hz, H-5′) | [2] |

Biological Activity and Mechanism of Action

This compound has been shown to selectively inhibit the proliferation of glioma stem cells while exhibiting lower toxicity towards normal human astrocytes.[2] Its primary anti-tumor activities include the suppression of DNA synthesis and the induction of apoptosis.[2][3]

Selective Cytotoxicity

The inhibitory effects of this compound on the viability of various human GSC lines and normal human astrocyte (HAC) cells have been quantified, with the half-maximal inhibitory concentration (IC₅₀) values presented below.

| Cell Line | IC₅₀ (µg/mL) at 72h |

| GSC-3# | 7.13 ± 1.41 |

| GSC-12# | 13.51 ± 1.46 |

| GSC-18# | 4.44 ± 0.22 |

| HAC (Human Astrocytes) | 31.69 ± 2.82 |

These results highlight the selective potency of this compound against GSCs compared to non-cancerous brain cells.[2]

Inhibition of Proliferation and Colony Formation

This compound effectively suppresses the proliferation of GSCs by inhibiting DNA synthesis.[2][3] Furthermore, it has been demonstrated to significantly reduce the ability of GSCs to form clonal spheres, indicating an inhibitory effect on their unlimited division potential.[2][3]

Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis in GSCs.[2][3] This is evidenced by the increased activation of caspase-3, a critical effector in the apoptotic cascade, and a significant increase in Annexin V-positive apoptotic cells upon treatment with this compound.[3]

Caption: Mechanism of this compound action on Glioma Stem Cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's bioactivity.

Isolation and Purification of this compound

This compound was isolated from the roots and rhizomes of Valeriana jatamansi.[3] The air-dried and powdered plant material (25 kg) was extracted with 95% ethanol (3 x 37 L, 24 h each time) at room temperature.[3] The resulting crude extract (2.7 kg) was concentrated under vacuum, suspended in water, and then successively extracted with petroleum ether, ethyl acetate, and n-butanol.[3]

Cell Viability (MTS) Assay

The inhibitory effect of this compound on the viability of GSCs and HAC cells was assessed using an MTS assay.[2] Cells were treated with varying concentrations of this compound (1.25, 2.5, 5, 10, 20, and 40 µg/ml for GSCs; 2.5, 5, 10, 20, 40, and 80 µg/ml for HAC cells) for 72 hours.[2]

EdU Incorporation Assay for DNA Synthesis

To determine the effect of this compound on DNA synthesis, GSC-3# and GSC-18# cells were subjected to an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.[2][3] Cells were treated with 10 µg/ml of this compound for 14 and 12 hours, respectively.[2][3]

Immunofluorescence Staining for Apoptosis

The induction of apoptosis was measured by immunofluorescent staining for activated caspase-3.[3] GSC-3# and GSC-18# cells were treated with 10 µg/ml of this compound for 39 and 14 hours, respectively, before staining.[3]

Flow Cytometry for Apoptosis (Annexin V/PI Assay)

Apoptosis levels were further quantified using an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.[3] GSC-3# cells were treated with this compound for 4 and 8 hours before analysis.[3]

Colony Formation Assay

The ability of this compound to inhibit the self-renewal capacity of GSCs was evaluated using a colony formation assay in soft agar.[2][3] GSC-3# and GSC-18# cells were treated with 20 µg/ml of this compound once clonal spheres reached a size of 20 µm.[2][3]

Caption: Experimental workflow for investigating this compound's bioactivity.

Future Perspectives

The findings from the initial studies on this compound are promising and warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are essential to validate the anti-tumor efficacy and assess the pharmacokinetic and safety profiles of this compound in animal models of glioblastoma. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. The potential for this compound to be developed as a standalone therapy or in combination with existing treatments for glioblastoma represents an exciting frontier in neuro-oncology drug discovery.[3]

References

Rupesin E: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rupesin E, a natural compound with demonstrated anti-cancer and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Compound Information

This compound is a natural compound that has been isolated from Valeriana jatamansi.

| Identifier | Value |

| CAS Number | 924901-58-6 |

| Molecular Weight | 282.33 |

| Molecular Formula | C15H22O5 |

Biological Activity

This compound has demonstrated significant biological activity in preclinical studies, primarily in the areas of oncology and microbiology.

Anticancer Activity

Research has highlighted the selective inhibitory effects of this compound on glioma stem cells (GSCs), which are known to contribute to tumor recurrence and resistance to therapy.

This compound has been shown to inhibit the proliferation of various human glioma stem cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | IC50 (µg/mL) |

| GSC-3# | 7.13 ± 1.41[1] |

| GSC-12# | 13.51 ± 1.46[1] |

| GSC-18# | 4.44 ± 0.22[1] |

Antibacterial Activity

Preliminary studies have indicated that this compound exhibits antibacterial properties, notably against Escherichia coli.

Mechanism of Action

Induction of Apoptosis in Glioma Stem Cells

The primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in glioma stem cells. This process is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. While the precise upstream signaling cascade remains to be fully elucidated, the available evidence points to a caspase-dependent mitochondrial pathway.

Caption: Proposed apoptotic pathway of this compound in glioma stem cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on glioma stem cells.

Workflow:

Caption: Workflow for the MTS cell viability assay.

Methodology:

-

Cell Seeding: Glioma stem cells (GSCs) are seeded into 96-well plates at a density of 2 x 10^4 cells per well in 150 µL of appropriate culture medium.

-

Treatment: Prepare serial dilutions of this compound in the culture medium. Add 50 µL of the this compound solutions to the wells to achieve final concentrations ranging from 1.25 to 40 µg/mL. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Cell Proliferation Assay (EdU Incorporation Assay)

This assay measures DNA synthesis to assess the effect of this compound on GSC proliferation.

Methodology:

-

Cell Culture and Treatment: Culture GSCs on coverslips in a 24-well plate and treat with 10 µg/mL of this compound for 12-14 hours.

-

EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 30 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Click-iT Reaction: Add the Click-iT reaction cocktail containing a fluorescent azide and incubate for 30 minutes in the dark.

-

Nuclear Staining: Counterstain the cell nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of green-fluorescing cells relative to the total number of DAPI-stained cells.

Apoptosis Detection (Immunofluorescence for Cleaved Caspase-3)

This method is used to visualize the activation of caspase-3, a key marker of apoptosis.

Methodology:

-

Cell Culture and Treatment: Grow GSCs on coverslips and treat with 10 µg/mL of this compound for the desired time (e.g., 14-39 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.

-

Analysis: Observe the cells under a fluorescence microscope and quantify the percentage of cells showing positive staining for cleaved caspase-3.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against E. coli.

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of E. coli (e.g., ATCC 25922) adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Its selective activity against glioma stem cells warrants further investigation into its detailed mechanism of action and its potential for in vivo efficacy. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic applications of this natural compound.

References

Rupesin E: A Technical Guide to its Discovery, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupesin E, a naturally occurring iridoid compound, has been identified as a potent and selective inhibitor of glioma stem cells (GSCs). This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the experimental protocols for its isolation and biological characterization, presents quantitative data on its cytotoxic effects, and visualizes the current understanding of its mechanism of action and experimental workflows. This document is intended to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug development.

Introduction

Glioblastoma is a highly aggressive and malignant primary brain tumor with a dismal prognosis.[1] A key factor contributing to its therapeutic resistance and high recurrence rates is the presence of a subpopulation of cancer cells known as glioma stem cells (GSCs).[1][2] These GSCs possess self-renewal capabilities and are implicated in tumor initiation, progression, angiogenesis, and resistance to conventional therapies.[1][2] Consequently, targeting GSCs has emerged as a promising strategy for the development of novel glioblastoma treatments.

This compound is an iridoid isolated from the roots and rhizomes of Valeriana jatamansi, a plant traditionally used in Chinese medicine.[1][2] Preliminary studies have revealed its selective cytotoxic activity against GSCs, suggesting its potential as a lead compound for anti-glioblastoma drug discovery.[1][2]

Discovery and History

This compound was first isolated and identified from Valeriana jatamansi by Dr. Rongtao Li at Kunming University of Science and Technology in Yunnan, China.[1][2] The investigation into the biological activities of compounds from this plant led to the discovery of this compound's potent effect against glioma stem cells.[2] Prior to this finding, the antitumor activity of this compound had not been reported.[1][2]

Isolation and Purification

The initial isolation of this compound was performed from a large batch of air-dried and powdered Valeriana jatamansi.[1][2]

Experimental Protocol: Isolation and Purification of this compound [1][2]

-

Extraction: 25 kg of air-dried and powdered Valeriana jatamansi roots and rhizomes were extracted with 95% ethanol (3 x 37 L) for 24 hours at room temperature.

-

Concentration: The ethanol extracts were concentrated under vacuum to yield a crude extract (2.7 kg).

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

Further Purification: The detailed subsequent purification steps to obtain pure this compound are not explicitly detailed in the available literature but would typically involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Caption: Isolation and Purification Workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant and selective cytotoxic activity against various human glioma stem cell lines.[1][2] Its primary reported biological effects are the inhibition of GSC proliferation and the induction of apoptosis.[1][2]

Inhibition of Glioma Stem Cell Proliferation

This compound inhibits the viability of GSCs in a concentration-dependent manner.[1][2] The half-maximal inhibitory concentration (IC50) values have been determined for several GSC lines and compared to its effect on normal human astrocytes (HAC), highlighting its selective action.[2]

Table 1: IC50 Values of this compound after 72h Treatment

| Cell Line | Cell Type | IC50 (µg/mL) |

| GSC-3# | Glioma Stem Cell | 7.13 ± 1.41 |

| GSC-12# | Glioma Stem Cell | 13.51 ± 1.46 |

| GSC-18# | Glioma Stem Cell | 4.44 ± 0.22 |

| HAC | Human Astrocytes | 31.69 ± 2.82 |

| Data from reference[2] |

Experimental Protocol: Cell Viability (MTS) Assay [2]

-

Cell Seeding: GSCs and HAC cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound (1.25, 2.5, 5, 10, 20, 40 µg/mL for GSCs; 2.5, 5, 10, 20, 40, 80 µg/mL for HAC) for 72 hours.

-

MTS Reagent: MTS reagent was added to each well and incubated.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader to determine cell viability.

Mechanism of Action: Suppression of DNA Synthesis and Induction of Apoptosis

While the precise signaling pathway of this compound remains to be fully elucidated, experimental evidence indicates that it inhibits GSC proliferation by suppressing DNA synthesis.[1][2] Furthermore, this compound induces apoptosis in GSCs, which is a key mechanism of its anticancer activity.[1][2] This apoptotic induction is mediated, at least in part, through the activation of caspase-3.[1]

Experimental Protocol: EdU Incorporation Assay for DNA Synthesis [1][2]

-

Cell Treatment: GSC-3# and GSC-18# cells were treated with 10 µg/mL of this compound for 14 and 12 hours, respectively.

-

EdU Labeling: Cells were incubated with 5-ethynyl-2’-deoxyuridine (EdU).

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Click-iT Reaction: EdU was detected using a Click-iT reaction cocktail containing a fluorescent azide.

-

DNA Staining: Nuclear DNA was counterstained with Hoechst 33342.

-

Imaging: The percentage of EdU-positive cells was determined by fluorescence microscopy.

Experimental Protocol: Apoptosis Assay (Immunofluorescence for Cleaved Caspase-3) [1]

-

Cell Treatment: GSC-3# and GSC-18# cells were treated with 10 µg/mL of this compound for 39 and 14 hours, respectively.

-

Fixation and Permeabilization: Cells were fixed and permeabilized.

-

Blocking: Non-specific binding sites were blocked.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody against cleaved caspase-3.

-

Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody.

-

Imaging: The activation of caspase-3 was visualized and quantified using fluorescence microscopy.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining) [1]

-

Cell Treatment: GSC-3# cells were treated with this compound for 2, 4, or 8 hours.

-

Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry.

Caption: Postulated Mechanism of Action of this compound on GSCs.

Inhibition of Colony Formation

This compound has also been shown to inhibit the colony-forming ability of GSCs, which is a measure of their self-renewal capacity and tumorigenic potential in vitro.[1][2]

Experimental Protocol: Colony Formation Assay [1]

-

Cell Seeding: GSC-3# and GSC-18# cells were seeded in soft agar.

-

Colony Growth: Clonal spheres were allowed to grow to a certain size (20 µm).

-

Treatment: The colonies were treated with 20 µg/mL of this compound.

-

Quantification: The number of clonal spheres was counted to assess the effect on unlimited cell division.

Synthesis

As of the latest available information, a chemical synthesis protocol for this compound has not been reported in the scientific literature. The compound is currently obtained through isolation from its natural source, Valeriana jatamansi.

Future Directions

The selective and potent anti-GSC activity of this compound makes it an attractive candidate for further investigation. Future research should focus on:

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Development of a total synthesis route to enable the production of larger quantities for preclinical and clinical studies and to facilitate the generation of novel analogs with improved potency and pharmacokinetic properties.

-

In vivo studies to evaluate the efficacy of this compound in animal models of glioblastoma.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

Conclusion

This compound is a promising natural product with selective activity against glioma stem cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for glioblastoma. The elucidation of its detailed mechanism of action and the development of a synthetic route are critical next steps in translating this discovery into a clinical reality.

References

Rupesin E: A Technical Guide on its Traditional Use and Modern Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupesin E is an iridoid, a class of secondary metabolites, isolated from the roots and rhizomes of Valeriana jatamansi.[1] This plant has a history of use in traditional medicine, particularly in the southwest of China, for treating a variety of ailments including epigastric distension, pain, diarrhea, insomnia, and rheumatism.[1] While the traditional uses of the whole plant are broad, recent scientific investigation has focused on the specific bioactivities of its isolated compounds. This compound, in particular, has emerged as a compound of interest due to its selective cytotoxic effects against glioma stem cells (GSCs), which are notoriously resistant to conventional cancer therapies.[1][2] This guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential as an anticancer agent.

Quantitative Pharmacological Data

The primary reported activity of this compound is its ability to selectively inhibit the proliferation of glioma stem cells. The following table summarizes the key quantitative data from in vitro studies.

| Cell Line | Cell Type | Assay | Endpoint | Result (µg/mL) |

| GSC-3# | Human Glioma Stem Cell | MTS Assay | IC50 (72h) | 7.13 ± 1.41[1] |

| GSC-12# | Human Glioma Stem Cell | MTS Assay | IC50 (72h) | 13.51 ± 1.46[1] |

| GSC-18# | Human Glioma Stem Cell | MTS Assay | IC50 (72h) | 4.44 ± 0.22[1] |

| HAC | Normal Human Astrocyte | MTS Assay | IC50 (72h) | > 80 (Not cytotoxic at tested concentrations)[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments that have been conducted to elucidate the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTS Assay)

-

Objective: To determine the concentration-dependent effect of this compound on the viability of glioma stem cells and normal human astrocytes.

-

Methodology:

-

Cells (GSC-3#, GSC-12#, GSC-18#, and HACs) were seeded in 96-well plates.

-

After cell attachment, they were treated with varying concentrations of this compound. For GSCs, the concentrations were 1.25, 2.5, 5, 10, 20, and 40 µg/mL.[1] For HACs, the concentrations were 2.5, 5, 10, 20, 40, and 80 µg/mL.[1]

-

The cells were incubated with this compound for 72 hours.[1]

-

Following incubation, MTS reagent was added to each well and incubated for a specified period to allow for the formation of formazan.

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

Cell viability was calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) was determined.

-

Cell Proliferation Assay (EdU Incorporation Assay)

-

Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.

-

Methodology:

-

GSC-3# and GSC-18# cells were treated with 10 µg/mL of this compound for 12-14 hours.[1][2]

-

Following treatment, the cells were incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA.

-

Cells were then fixed, permeabilized, and the incorporated EdU was detected by a click chemistry reaction with a fluorescently labeled azide.

-

The cell nuclei were counterstained with a DNA stain (e.g., DAPI).

-

The percentage of EdU-positive cells (proliferating cells) was determined by fluorescence microscopy.

-

Apoptosis Detection (Immunofluorescence and Flow Cytometry)

-

Objective: To determine if this compound induces apoptosis in glioma stem cells.

-

Methodology:

-

Caspase-3 Activation (Immunofluorescence):

-

GSC-3# and GSC-18# cells were treated with 10 µg/mL of this compound for 14-39 hours.[2]

-

Cells were then fixed, permeabilized, and incubated with an antibody specific for activated caspase-3.

-

A fluorescently labeled secondary antibody was used for detection.

-

The cells were observed under a fluorescence microscope to visualize the presence of activated caspase-3, an early marker of apoptosis.[2]

-

-

Annexin V/PI Staining (Flow Cytometry):

-

GSC-3# cells were treated with this compound for 4 and 8 hours.[2]

-

The cells were harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells).

-

The stained cells were analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (early apoptotic: Annexin V-positive, PI-negative; late apoptotic/necrotic: Annexin V-positive, PI-positive).

-

-

Colony Formation Assay

-

Objective: To evaluate the effect of this compound on the self-renewal and long-term proliferative capacity of glioma stem cells.

-

Methodology:

-

A low number of GSCs were seeded in a culture dish.

-

The cells were treated with a sub-lethal concentration of this compound.

-

The cells were allowed to grow for a period of time (typically 1-2 weeks) until visible colonies formed.

-

The colonies were then fixed, stained (e.g., with crystal violet), and counted.

-

The size and number of colonies in the treated group were compared to the untreated control.

-

Mechanism of Action and Signaling Pathways

The available evidence suggests that this compound exerts its anticancer effects on glioma stem cells primarily through the inhibition of proliferation and the induction of apoptosis.[1][2] The exact molecular targets and upstream signaling pathways are still under investigation.

Figure 1. Proposed mechanism of this compound on glioma stem cells.

Figure 2. General experimental workflow for evaluating this compound's bioactivity.

Future Directions and Conclusion

The initial findings on this compound are promising, highlighting its potential as a selective agent against glioma stem cells.[1][2] Future research should focus on elucidating the precise molecular targets of this compound and the upstream signaling pathways it modulates. In vivo studies are also a critical next step to validate these in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in animal models of glioblastoma. The transition from a compound used in traditional medicine to a potential modern therapeutic requires rigorous scientific validation, and this compound represents an intriguing candidate for further drug development efforts in oncology.

References

The Putative Biosynthesis of Rupesin E in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupesin E, an iridoid isolated from the medicinal plant Valeriana jatamansi, has garnered interest for its potential pharmacological activities.[1][2] While the precise biosynthetic pathway leading to this compound has not been fully elucidated, this technical guide synthesizes current knowledge on iridoid biosynthesis to propose a putative pathway. This document provides an in-depth overview of the likely enzymatic steps, precursor molecules, and key intermediates. Quantitative data on homologous enzymes from other plant species are presented in tabular format for comparative analysis. Detailed experimental protocols for the characterization of key biosynthetic enzymes and for the functional analysis of pathway genes are also provided. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other complex iridoids, and for professionals in drug development exploring natural product synthesis.

Introduction

Iridoids are a large and diverse class of monoterpenoid secondary metabolites found in numerous plant families, including the Valerianaceae.[3] They are characterized by a cyclopentanopyran ring system and exhibit a wide range of biological activities. This compound is an iridoid that has been isolated from the roots and rhizomes of Valeriana jatamansi.[1][2] Transcriptome analyses of V. jatamansi have identified numerous candidate genes involved in the iridoid biosynthetic pathway, suggesting a conserved mechanism for the synthesis of these compounds in this species.[4][5][6] This guide outlines the putative biosynthetic pathway of this compound, drawing upon the well-established general iridoid biosynthesis pathway.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of iridoids originates from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The proposed pathway to this compound can be divided into three main stages:

-

Formation of the Monoterpene Precursor: The initial steps involve the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP).

-

Core Iridoid Skeleton Formation: A series of enzymatic reactions modifies GPP to form the characteristic cyclopentanopyran ring of iridoids.

-

Tailoring and Diversification: The core iridoid scaffold undergoes further enzymatic modifications to yield the final structure of this compound.

Formation of Geranyl Pyrophosphate (GPP)

The biosynthesis begins with the condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by Geranyl Pyrophosphate Synthase (GPPS) , to form the linear C10 monoterpene precursor, geranyl pyrophosphate (GPP) .

Core Iridoid Skeleton Formation

The conversion of GPP to the central iridoid precursor, nepetalactol, involves a series of key enzymatic steps:

-

Geraniol Synthase (GES): GPP is hydrolyzed by GES to produce geraniol .[7][8]

-

Geraniol-8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol .[9][10]

-

8-hydroxygeraniol oxidoreductase (HGO): A dehydrogenase that catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial .[11][12]

-

Iridoid Synthase (ISY): This key enzyme catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol .[13][14]

Putative Tailoring Steps to this compound

The final steps in the biosynthesis of this compound from nepetalactol are currently unknown. However, based on the structure of this compound, a series of oxidation, reduction, and acylation reactions are likely involved. These tailoring enzymes, which may include cytochrome P450s, dehydrogenases, and acyltransferases, would modify the core iridoid skeleton to produce the final complex structure of this compound. The identification and characterization of these enzymes in V. jatamansi is a key area for future research.

Quantitative Data on Key Biosynthetic Enzymes

While specific kinetic data for the enzymes in the this compound pathway from V. jatamansi are not yet available, data from homologous enzymes in other plant species provide valuable insights into their catalytic efficiencies.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Geraniol Synthase (GES) | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | [3][7] |

| Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - | [15] | |

| Geraniol-8-hydroxylase (G8H) | Catharanthus roseus | Geraniol | 15.81 | 0.131 | [9] |

| Iridoid Synthase (ISY) | Nepeta mussinii | 8-oxogeranial | 14.8 ± 1.6 | 0.82 ± 0.02 | [16] |

| Nepeta mussinii | NADPH | 26.2 ± 5.1 | 0.84 ± 0.06 | [16] |

Table 1: Kinetic Parameters of Key Enzymes in Iridoid Biosynthesis from Various Plant Species.

Experimental Protocols

Enzyme Assays

Principle: The activity of GES can be determined by measuring the formation of geraniol from geranyl diphosphate. This can be achieved using gas chromatography-mass spectrometry (GC-MS) for product identification and quantification.

Protocol:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM DTT

-

Recombinant or purified GES enzyme

-

-

Initiate the reaction by adding the substrate, geranyl diphosphate (typically 10-100 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 5 M NaCl).

-

Extract the product with an organic solvent (e.g., hexane or diethyl ether).

-

Analyze the organic phase by GC-MS to identify and quantify the geraniol produced.

Principle: The activity of ISY can be monitored by measuring the consumption of the co-substrate NADPH at 340 nm.[13]

Protocol:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM MOPS buffer (pH 7.0)

-

200 µM NADPH

-

Recombinant or purified ISY enzyme

-

-

Initiate the reaction by adding the substrate, 8-oxogeranial (typically 10-200 µM).

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The initial rate of NADPH consumption is used to calculate the enzyme activity.

Gene Function Analysis using Virus-Induced Gene Silencing (VIGS)

Principle: VIGS is a powerful technique for the rapid and transient silencing of endogenous plant genes, allowing for the functional characterization of genes involved in a biosynthetic pathway.[17][18] A viral vector carrying a fragment of the target gene is introduced into the plant, triggering the plant's natural defense mechanism (post-transcriptional gene silencing) to degrade the mRNA of the target gene.

General Workflow:

-

Vector Construction: A fragment (typically 200-400 bp) of the candidate biosynthetic gene from V. jatamansi is cloned into a suitable VIGS vector (e.g., based on Tobacco Rattle Virus - TRV).

-

Agroinfiltration: The VIGS construct is transformed into Agrobacterium tumefaciens. The resulting bacterial suspension is then infiltrated into the leaves of young V. jatamansi plants.

-

Phenotypic and Metabolic Analysis: After a few weeks, plants are monitored for any visible phenotypes. The metabolic profile of the silenced plants is then analyzed (e.g., using LC-MS or GC-MS) to determine the effect of gene silencing on the accumulation of this compound and its precursors. A significant reduction in the target compound in the silenced plants compared to control plants (infiltrated with an empty vector) indicates the involvement of the silenced gene in the biosynthetic pathway.

Visualizations

Caption: Putative Biosynthesis Pathway of this compound.

Caption: General Workflow for VIGS.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Valeriana jatamansi, based on the current understanding of iridoid biosynthesis in plants. The presented quantitative data and experimental protocols offer a solid foundation for researchers aiming to elucidate the specific enzymatic steps and regulatory mechanisms involved in the formation of this complex natural product.

Future research should focus on the heterologous expression and biochemical characterization of the candidate genes identified in the V. jatamansi transcriptome.[4][5][6] This will allow for the definitive identification of the enzymes responsible for each step in the pathway and the determination of their specific kinetic properties. Furthermore, the application of gene silencing techniques, such as VIGS, will be crucial for in vivo validation of gene function. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable iridoids for pharmaceutical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Deep sequencing and transcriptome analyses to identify genes involved in iridoid biosynthesis in the medicinal plant Valeriana jatamansi Jones - ProQuest [proquest.com]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]

- 11. A fused hybrid enzyme of 8-hydroxygeraniol oxidoreductase (8HGO) from Gardenia jasminoides and iridoid synthase (ISY) from Catharanthus roseus significantly enhances nepetalactol and iridoid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for triggering plant gene silencing by viral delivery of short RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using viral vectors to silence endogenous genes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system that exhibit a wide range of biological activities. Rupesin E, an iridoid isolated from Valeriana jatamansi, has demonstrated significant cytotoxic effects against glioma stem cells, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound and structurally related iridoids, focusing on their biological activities, underlying mechanisms of action, and experimental protocols. Quantitative data is presented in structured tables for comparative analysis. Detailed methodologies for key experiments are provided, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Iridoids and this compound

Iridoids are a diverse group of secondary metabolites found in a variety of plants, particularly in the Asterids clade.[1][2] They are biosynthesized from geraniol via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.[3] The basic iridoid structure consists of a cyclopentane ring fused to a pyran ring.[2] Iridoids are often found as glycosides, where a sugar moiety, typically glucose, is attached to the C-1 position of the pyran ring.[2][4] They can be classified into several categories, including iridoid glycosides, non-glycosidic iridoids, secoiridoids, and bis-iridoids.[4]

These compounds have garnered significant attention due to their broad spectrum of pharmacological properties, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer activities.[3][5] Their mechanisms of action often involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][6]

This compound is an iridoid that has been isolated from the roots and rhizomes of Valeriana jatamansi.[7] Notably, this compound has been shown to selectively inhibit the proliferation of human glioma stem cells (GSCs), suggesting its potential as a lead compound for the development of novel anticancer therapies.[7]

This compound and Related Iridoids from Valeriana jatamansi

Valeriana jatamansi is a rich source of iridoids with diverse structures and biological activities.[5][8][9] Besides this compound, several other iridoids have been isolated from this plant, offering a platform for comparative studies and structure-activity relationship (SAR) analysis.

Chemical Structures

The chemical structures of this compound and other selected iridoids from Valeriana jatamansi are presented below. A comprehensive understanding of their structural similarities and differences is crucial for elucidating their biological activities.

Biological Activity of this compound

This compound has demonstrated potent and selective cytotoxic activity against human glioma stem cells (GSCs).[7] The half-maximal inhibitory concentration (IC50) values of this compound against different GSC lines are summarized in the table below.

Table 1: Cytotoxic Activity of this compound against Human Glioma Stem Cells (GSCs) and Human Astrocytes (HACs) [7]

| Cell Line | IC50 (µg/mL) after 72h incubation |

| GSC-3# | 7.13 ± 1.41 |

| GSC-12# | 13.51 ± 1.46 |

| GSC-18# | 4.44 ± 0.22 |

| HAC | 31.69 ± 2.82 |

The data indicates that GSCs are significantly more sensitive to this compound than normal human astrocytes, highlighting its selective anticancer potential.[7] Further studies have shown that this compound induces apoptosis in GSCs and inhibits their colony formation ability.[7]

Signaling Pathways Modulated by Iridoids

Iridoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most well-documented targets of these compounds.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival.[10] Dysregulation of this pathway is implicated in many diseases, including cancer and inflammatory disorders. Several iridoid glycosides have been shown to inhibit the NF-κB pathway.[1][10] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][10]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[11] Its aberrant activation is a hallmark of many cancers. Several iridoids have been found to exert their anticancer and other therapeutic effects by inhibiting the PI3K/Akt pathway.[6][7][12] This inhibition can lead to the suppression of downstream effectors involved in cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related iridoids.

Isolation of this compound from Valeriana jatamansi

The following protocol is a generalized procedure for the isolation of iridoids from plant material and can be adapted for the specific isolation of this compound.

Protocol:

-

Plant Material Preparation: Air-dried and powdered roots and rhizomes of Valeriana jatamansi are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is often enriched in iridoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the compounds.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further Purification: The pooled fractions are further purified by repeated column chromatography, including Sephadex LH-20 or preparative high-performance liquid chromatography (HPLC), to yield pure compounds.

-

Structure Elucidation: The structure of the isolated pure compound (this compound) is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted for assessing the effect of this compound on glioma stem cells.[13][14]

Materials:

-

Glioma stem cells (GSCs)

-

Cell culture medium (e.g., DMEM/F12 supplemented with growth factors)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed GSCs into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the no-cell control wells from all other absorbance readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound and other iridoids from Valeriana jatamansi represent a promising class of natural products with significant therapeutic potential, particularly in the context of cancer. The selective cytotoxicity of this compound against glioma stem cells warrants further investigation into its precise mechanism of action and its potential for in vivo efficacy. The lack of information on this compound derivatives highlights a significant opportunity for future research. The synthesis of novel this compound analogues could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, detailed studies on the structure-activity relationships of these compounds will provide valuable insights for the rational design of new iridoid-based drugs. A deeper understanding of how these compounds modulate key signaling pathways, such as NF-κB and PI3K/Akt, will be crucial for their clinical translation. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and related iridoids.

References

- 1. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Development and research advances of iridoids from Valeriana jatamansi and their bioactivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New iridoids from Patrinia scabiosaefolia and their hypoglycemic effects by activating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Iridoids from the roots of Valeriana jatamansi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. broadpharm.com [broadpharm.com]

Spectroscopic Profile of Rupesin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rupesin E, a sesquiterpenoid isolated from Valeriana jatamansi. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction

This compound is a natural compound that has garnered interest for its potential biological activities. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and further investigation. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for this compound has been compiled from published literature. The key findings are summarized in the tables below.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of natural products.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Observed Value |

| Molecular Formula | C₁₅H₂₂O₅ |

| Ionization Mode | ESI |

| Mass Analyzer | High-Resolution |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The ¹H and ¹³C NMR data for this compound were recorded in deuterated acetone (CD₃COCD₃).

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃COCD₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1a | 6.28 | d | 3.2 |

| 3 | 5.03 | s | |

| 5 | 3.12–3.10 | m | |

| 6a | 2.08–2.00 | overlap | |

| 6b | 1.90–1.86 | m | |

| 7 | 3.85–3.80 | m | |

| 9 | 2.41–2.39 | m | |

| 10 | 1.36 | s | |

| 11a | 4.87 | s | |

| 11b | 4.80 | s | |

| 2' | 2.19–2.11 | m | |

| 3' | 2.08–2.00 | overlap | |

| 4' | 0.92 | d | 4.5 |

| 5' | 0.91 | d | 4.5 |

| OH-7 | 4.20 | br s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃COCD₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 128.4 |

| 2 | 170.1 |

| 3 | 82.2 |

| 4 | 143.5 |

| 5 | 45.6 |

| 6 | 32.1 |

| 7 | 76.9 |

| 8 | 55.4 |

| 9 | 49.8 |

| 10 | 25.9 |

| 11 | 112.5 |

| 1' | 174.2 |

| 2' | 44.3 |

| 3' | 27.8 |

| 4' | 23.3 |

| 5' | 23.2 |

Experimental Protocols